![molecular formula C14H15N3O6S2 B053900 2-(Dimethylamino)-5-[(3-sulfophenyl)diazenyl]benzenesulfonic acid CAS No. 125183-56-4](/img/structure/B53900.png)
2-(Dimethylamino)-5-[(3-sulfophenyl)diazenyl]benzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylamino)-5-[(3-sulfophenyl)diazenyl]benzenesulfonic acid, also known as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), is a commonly used reagent in scientific research. MTT is a yellow tetrazolium salt that is converted to a purple formazan product by living cells. This reaction is widely used to measure cell viability and proliferation.
Wirkmechanismus
2-(Dimethylamino)-5-[(3-sulfophenyl)diazenyl]benzenesulfonic acid is reduced by living cells to form a purple formazan product. The reduction of 2-(Dimethylamino)-5-[(3-sulfophenyl)diazenyl]benzenesulfonic acid is dependent on the activity of mitochondrial dehydrogenases in living cells. Therefore, the amount of formazan produced is directly proportional to the number of viable cells.
Biochemische Und Physiologische Effekte
2-(Dimethylamino)-5-[(3-sulfophenyl)diazenyl]benzenesulfonic acid is not known to have any biochemical or physiological effects on living cells. It is a non-toxic reagent that is widely used in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
The 2-(Dimethylamino)-5-[(3-sulfophenyl)diazenyl]benzenesulfonic acid assay has several advantages over other cell viability assays. It is a simple and reliable method that can be performed quickly and easily. The assay is also sensitive and can detect small changes in cell viability. However, the 2-(Dimethylamino)-5-[(3-sulfophenyl)diazenyl]benzenesulfonic acid assay has some limitations. It is dependent on the activity of mitochondrial dehydrogenases, which can be affected by a variety of factors, including cell type, culture conditions, and experimental treatments.
Zukünftige Richtungen
There are several future directions for the use of 2-(Dimethylamino)-5-[(3-sulfophenyl)diazenyl]benzenesulfonic acid in scientific research. One potential application is in the development of new drugs for the treatment of cancer. 2-(Dimethylamino)-5-[(3-sulfophenyl)diazenyl]benzenesulfonic acid can be used to screen large numbers of compounds for their ability to inhibit cancer cell growth. Another potential application is in the study of mitochondrial function and dysfunction in living cells. 2-(Dimethylamino)-5-[(3-sulfophenyl)diazenyl]benzenesulfonic acid can be used to measure changes in mitochondrial activity in response to various treatments and conditions. Finally, 2-(Dimethylamino)-5-[(3-sulfophenyl)diazenyl]benzenesulfonic acid can be used in the development of new cell-based assays for drug discovery and toxicology.
Synthesemethoden
2-(Dimethylamino)-5-[(3-sulfophenyl)diazenyl]benzenesulfonic acid can be synthesized by the reaction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide with sodium nitrite and sodium sulfanilamide. The resulting product is then treated with dimethylamine to produce 2-(Dimethylamino)-5-[(3-sulfophenyl)diazenyl]benzenesulfonic acid.
Wissenschaftliche Forschungsanwendungen
2-(Dimethylamino)-5-[(3-sulfophenyl)diazenyl]benzenesulfonic acid is widely used in scientific research to measure cell viability and proliferation. The 2-(Dimethylamino)-5-[(3-sulfophenyl)diazenyl]benzenesulfonic acid assay is a simple and reliable method for evaluating cell growth and survival. It is commonly used in drug discovery, toxicology, and cancer research.
Eigenschaften
CAS-Nummer |
125183-56-4 |
|---|---|
Produktname |
2-(Dimethylamino)-5-[(3-sulfophenyl)diazenyl]benzenesulfonic acid |
Molekularformel |
C14H15N3O6S2 |
Molekulargewicht |
385.4 g/mol |
IUPAC-Name |
2-(dimethylamino)-5-[(3-sulfophenyl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C14H15N3O6S2/c1-17(2)13-7-6-11(9-14(13)25(21,22)23)16-15-10-4-3-5-12(8-10)24(18,19)20/h3-9H,1-2H3,(H,18,19,20)(H,21,22,23) |
InChI-Schlüssel |
RWICZRNYIFPZJK-UHFFFAOYSA-N |
SMILES |
CN(C)C1=C(C=C(C=C1)N=NC2=CC(=CC=C2)S(=O)(=O)O)S(=O)(=O)O |
Kanonische SMILES |
CN(C)C1=C(C=C(C=C1)N=NC2=CC(=CC=C2)S(=O)(=O)O)S(=O)(=O)O |
Synonyme |
2-dimethylamino-5-(3-sulfophenyl)diazenyl-benzenesulfonic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



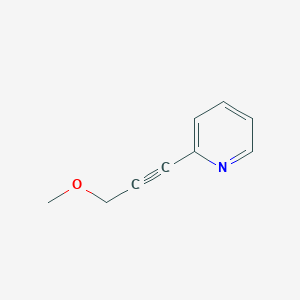
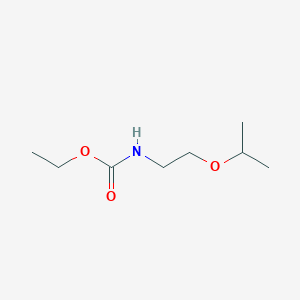
![2-methoxy-5-[(E)-2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]phenol](/img/structure/B53823.png)

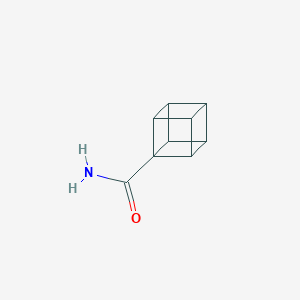
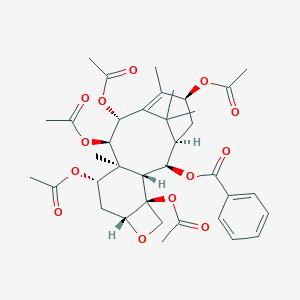

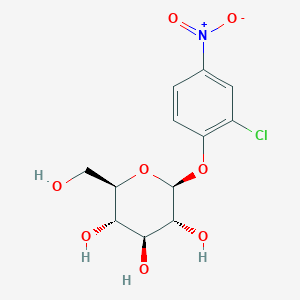
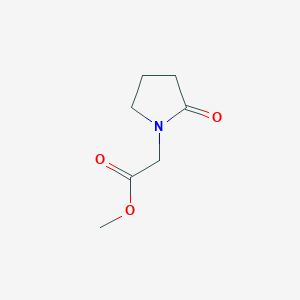
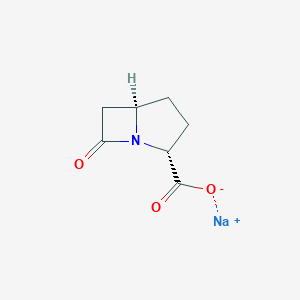
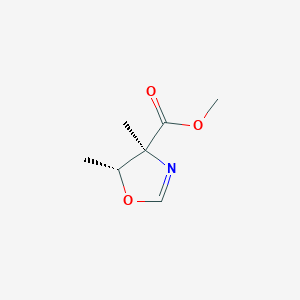
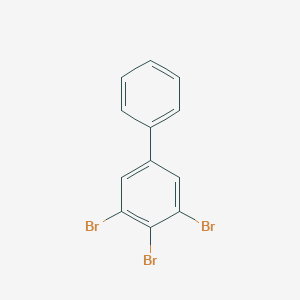
![5-[(3,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B53852.png)
![2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetic acid](/img/structure/B53854.png)